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Compound of Interest

Compound Name: 2-Bromo-1,3,4-thiadiazole

Cat. No.: B1273722 Get Quote

Disclaimer: Despite a comprehensive search of available scientific literature and databases,

specific experimental spectroscopic data (NMR, IR, MS) for 2-Bromo-1,3,4-thiadiazole could

not be located. This document therefore provides a technical guide based on the analysis of

closely related 1,3,4-thiadiazole derivatives and general principles of spectroscopic analysis.

The experimental protocols provided are general and would require optimization for the specific

compound.

Introduction
2-Bromo-1,3,4-thiadiazole is a halogenated five-membered aromatic heterocycle. The 1,3,4-

thiadiazole ring is a significant pharmacophore found in a variety of medicinally important

compounds. Spectroscopic analysis is crucial for the unambiguous identification and

characterization of such molecules. This guide outlines the expected spectroscopic

characteristics and provides standardized protocols for acquiring NMR, IR, and MS data.
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Property Value

IUPAC Name 2-Bromo-1,3,4-thiadiazole

CAS Number 61929-24-6[1][2][3]

Molecular Formula C₂HBrN₂S[2][3]

Molecular Weight 165.01 g/mol [2][3]

Structure Br-c1nsc(=N)n1

Synthesis Pathway
A common and effective method for the synthesis of 2-bromo-1,3,4-thiadiazoles involves a

Sandmeyer-type reaction starting from the corresponding 2-amino-1,3,4-thiadiazole. This

process includes the diazotization of the amino group followed by displacement with a bromide

ion, often using a copper(I) bromide catalyst.[4][5][6]

Starting Material Reaction Product

2-Amino-1,3,4-thiadiazole DiazotizationNaNO₂, HBr Sandmeyer_ReactionCuBr 2-Bromo-1,3,4-thiadiazole
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A proposed synthetic route for 2-Bromo-1,3,4-thiadiazole.

Spectroscopic Data (Predicted and based on
Analogs)
The following tables summarize the expected spectroscopic data for 2-Bromo-1,3,4-
thiadiazole based on the analysis of similar 1,3,4-thiadiazole derivatives found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the absence of protons directly attached to the thiadiazole ring, a ¹H NMR

spectrum of a pure sample of 2-Bromo-1,3,4-thiadiazole is expected to show no signals. Any

observed signals would likely be due to impurities or the NMR solvent.

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals corresponding to the two

carbon atoms of the thiadiazole ring. Based on data for related compounds, the carbon atom

bonded to the bromine (C2) would be significantly deshielded.[7][8]

Predicted Chemical Shift (δ) ppm Assignment

~150-160 C5

~140-150 C2-Br

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the vibrations of the

1,3,4-thiadiazole ring.

Predicted Wavenumber (cm⁻¹) Assignment

~1600-1500 C=N stretching

~1400-1300 Ring stretching

~1100-1000 Ring breathing

~800-700 C-S stretching

~700-600 C-Br stretching

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the

molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular

ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the

⁷⁹Br and ⁸¹Br isotopes).
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m/z Assignment

164/166 [M]⁺ (Molecular ion)

Varies Fragment ions

Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a solid

organic compound like 2-Bromo-1,3,4-thiadiazole.

General Spectroscopic Analysis Workflow

Sample_Preparation

NMR_Analysis IR_Analysis MS_Analysis

Data_Integration

Structure_Elucidation

Click to download full resolution via product page

A general workflow for spectroscopic analysis.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the

solid is fully dissolved.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

the magnetic field is shimmed to achieve homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are

typically used, but may be optimized to improve signal-to-noise or resolution. For ¹³C NMR, a

larger number of scans is usually required due to the low natural abundance of the ¹³C

isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a

hydraulic press to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the spectrum. A background spectrum of a blank KBr pellet should also be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe. The sample is then heated to induce

vaporization into the ion source.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam, causing the ejection of an electron and the formation of a positively charged

molecular ion. Fragmentation of the molecular ion may also occur.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Conclusion
While specific experimental data for 2-Bromo-1,3,4-thiadiazole remains elusive in the

surveyed literature, this guide provides a framework for its characterization based on

established spectroscopic principles and data from analogous compounds. The provided

synthesis and analysis protocols offer a starting point for researchers working with this and

similar heterocyclic systems. The acquisition and publication of the experimental spectroscopic

data for 2-Bromo-1,3,4-thiadiazole would be a valuable contribution to the chemical science

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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